Cas no 1129-46-0 ((R)-2-Phenoxypropionic Acid)
(R)-2-Phenoxypropionic Acid structure
(R)-2-Phenoxypropionic Acid Properties
Names and Identifiers
-
- (R)-2-Phenoxypropanoic acid
- (2R)-2-phenoxypropanoic acid
- (R)-(+)-2-PHENOXYPROPIONIC ACID
- (R)-2-PHENOXYPROPIONIC ACID
- R-PPA
- MFCD04038077
- CS-0170843
- (R)-2-Phenoxypropanoicacid
- A921737
- (R)-(+)-2-phenoxypropionic acid, AldrichCPR
- BS-25103
- (+/-)-phenoxypropionic acid
- R-(+)-2-phenoxypropionic acid
- BAA12946
- SCHEMBL127395
- 1129-46-0
- SXERGJJQSKIUIC-SSDOTTSWSA-N
- (R)-2-Phenoxypropionic acid
- +Expand
-
- MFCD04038077
- SXERGJJQSKIUIC-SSDOTTSWSA-N
- InChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1
- C[C@H](C(=O)O)OC1=CC=CC=C1
Computed Properties
- 166.063
- 1
- 3
- 3
- 166.062994177g/mol
- 12
- 1150
- 0
- 3
- 0
- 0
- 0
- 1
- 3.7
- 0
- 133
Experimental Properties
- 46.53
- White to Yellow Solid
- Not determined
(R)-2-Phenoxypropionic Acid Price
(R)-2-Phenoxypropionic Acid Related Literature
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1. Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivativesKeiichi Watanabe,Shin-ichi Ueji J. Chem. Soc. Perkin Trans. 1 2001 1386
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Frank Hollmann,Isabel W. C. E. Arends,Katja Buehler,Anett Schallmey,Bruno Bühler Green Chem. 2011 13 226
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Yun Dai,Shuye Wang,Jianhua Wu,Jian Tang,Weihua Tang RSC Adv. 2012 2 12652
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Shinsuke Ishihara,Jan Labuta,Wim Van Rossom,Daisuke Ishikawa,Kosuke Minami,Jonathan P. Hill,Katsuhiko Ariga Phys. Chem. Chem. Phys. 2014 16 9713
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Manfred Schrewe,Mattijs K. Julsing,Bruno Bühler,Andreas Schmid Chem. Soc. Rev. 2013 42 6346
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6. Asymmetric induction and configurational correlations in oxidations at sulphur. Part III. Oxidations of aryl alkyl sulphides to sulphoxides by optically active peroxy-acidsU. Folli,D. Iarossi,F. Montanari,G. Torre J. Chem. Soc. C 1968 1317
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7. Optical activity due to isotopic substitution. Synthesis and absolute configuration of (+)-and (–)-(C 3)-[2H3]cyclotribenzylene([2H3][1.1.1]orthocyclophane)Josette Caneceill,André Collet 3)-[2H3]cyclotribenzylene([2H3][1.1.1]orthocyclophane). Josette Caneceill André Collet J. Chem. Soc. Chem. Commun. 1983 1145
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Makoto Hashimoto,Tomoya Nakagita,Takumi Misaka RSC Adv. 2021 11 32236
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9. Synthesis and absolute configuration of chiral (C 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2,7,12-triethoxy-3,8,13-tris-[(R)-1-methoxycarbonylethoxy]-10,15-dihydro-5H-tribenzo[a,d,g]-cyclononeneAndré Collet,Jacqueline Gabard,Jean Jacques,Michèle Cesario,Jean Guilhem,Claudine Pascard 3) cyclotriveratrylene derivatives. Crystal structure of (M)-(–)-2712-triethoxy-3813-tris-[(R)-1-methoxycarbonylethoxy]-1015-dihydro-5H-tribenzo[adg]-cyclononene. André Collet Jacqueline Gabard Jean Jacques Michèle Cesario Jean Guilhem Claudine Pascard J. Chem. Soc. Perkin Trans. 1 1981 1630
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Chul-Ho Yun,Jinhyun Kim,Frank Hollmann,Chan Beum Park Chem. Sci. 2022 13 12260
1129-46-0 ((R)-2-Phenoxypropionic Acid) Related Products
- 940-31-8(2-Phenoxypropanoic acid)
- 13949-67-2(2-(Naphthalen-1-yloxy)propanoic acid)
- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)
- 10470-82-3(2-(Naphthalen-2-yloxy)propanoic acid)
- 150436-68-3(2-(4-Methoxyphenoxy)propanoic acid)
- 2065-24-9(Propanoic acid,2-phenoxy-, methyl ester)
- 60075-04-9(Propanoic acid,2-(4-hydroxyphenoxy)-, methyl ester)
- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1129-46-0)(R)-2-Phenoxypropionic Acid
99%/99%
25g/100g
492.0/1861.0